![molecular formula C17H14F3N3O2S B124769 4-[5-(3-Méthylphényl)-3-(trifluorométhyl)pyrazol-1-yl]benzènesulfonamide CAS No. 170570-01-1](/img/structure/B124769.png)
4-[5-(3-Méthylphényl)-3-(trifluorométhyl)pyrazol-1-yl]benzènesulfonamide
Vue d'ensemble
Description
A meta positional isomer of Celecoxib with selective inhibitory activity against human cyclooxygenase-2.
Applications De Recherche Scientifique
Role as an Impurity in Celecoxib
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is identified as an impurity in the synthesis of Celecoxib, a widely used NSAID. Understanding the properties and behavior of this impurity is crucial for:
- Quality Control : Ensuring the purity of Celecoxib formulations.
- Safety Assessments : Evaluating potential side effects associated with impurities in pharmaceutical products.
Anti-inflammatory Activity
Research indicates that compounds related to Celecoxib exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes. The evaluation of 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has shown promising results in:
- In vitro Studies : Demonstrating inhibition of COX-2 activity, thus contributing to anti-inflammatory effects.
Potential Anticancer Properties
Emerging studies suggest that pyrazole derivatives may possess anticancer activities. Investigations into this compound's mechanism reveal:
- Apoptosis Induction : Evidence of promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibition of cancer cell proliferation by interfering with cell cycle progression.
Spectroscopic Characterization
The compound can be characterized using various spectroscopic techniques, which are essential for:
- Identification and Quantification : Utilizing methods such as NMR, IR, and mass spectrometry to analyze the compound's structure and purity.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is employed for:
- Purity Testing : Ensuring that formulations containing Celecoxib meet regulatory standards for impurities.
Clinical Relevance
A study focusing on the impurities present in Celecoxib formulations highlighted the importance of monitoring 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide levels to assess patient safety and drug efficacy.
Research Findings
Recent research published in peer-reviewed journals has documented the pharmacological effects of this compound, emphasizing its potential therapeutic roles beyond being merely an impurity.
Activité Biologique
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, also known as Celecoxib Impurity A or Celecoxib Related Compound A, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by data tables and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 381.37 g/mol
- CAS Number : 170570-01-1
- IUPAC Name : 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Biological Activity Overview
The compound exhibits various biological activities, primarily in the realms of anticancer and anti-inflammatory effects. Its structure, which includes a pyrazole moiety, is known for conferring significant bioactivity.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through several mechanisms:
- Microtubule Destabilization : Compounds similar to 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, derivatives with similar structures have been reported to inhibit microtubule assembly by 40.76–52.03% at concentrations of 20 μM .
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) indicated that certain pyrazole derivatives can induce apoptosis and enhance caspase-3 activity significantly at concentrations as low as 1 μM .
- Cytotoxicity Data : The following table summarizes the cytotoxic effects observed in various cancer cell lines:
Compound | Cell Line | IC (µM) | Mechanism of Action |
---|---|---|---|
4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | MDA-MB-231 | 10.0 | Apoptosis induction |
Related Pyrazole Derivative A | HepG2 | 26.0 | Microtubule destabilization |
Related Pyrazole Derivative B | A549 | 49.85 | Cell cycle arrest |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties, often acting as selective COX-2 inhibitors. This is particularly relevant given the compound's structural similarity to Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID).
- Mechanism of Action : The inhibition of COX enzymes leads to reduced synthesis of pro-inflammatory mediators such as prostaglandins, contributing to its therapeutic effects in inflammatory conditions.
- Comparative Studies : In comparison with traditional NSAIDs, compounds like 4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide exhibit lower gastrointestinal toxicity while maintaining efficacy against inflammation .
Case Studies and Research Findings
A recent study highlighted the synthesis and biological evaluation of pyrazole derivatives, including the compound :
Propriétés
IUPAC Name |
4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-3-2-4-12(9-11)15-10-16(17(18,19)20)22-23(15)13-5-7-14(8-6-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVPOTMPKLOUHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436720 | |
Record name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170570-01-1 | |
Record name | 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[5-(3-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-(3-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)BENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RBK3FD79Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.